molecular formula C9H12N2O5 B12395248 1-(alpha-L-Threofuranosyl)thymine

1-(alpha-L-Threofuranosyl)thymine

Cat. No.: B12395248
M. Wt: 228.20 g/mol
InChI Key: ILPQVLSHRQDSNB-KVWYPCGYSA-N
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Description

1-(alpha-L-Threofuranosyl)thymine is a purine nucleoside analog known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exerts its anticancer effects by inhibiting DNA synthesis and inducing apoptosis .

Preparation Methods

The synthesis of 1-(alpha-L-Threofuranosyl)thymine involves several steps. One common synthetic route starts with L-ascorbic acid, which undergoes a series of reactions to form the orthogonally protected threose sugar. This sugar is then conjugated with 5-iodo-cytosine using a Vorbrüggen reaction . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as trimethylsilyl trifluoromethanesulfonate.

Chemical Reactions Analysis

1-(alpha-L-Threofuranosyl)thymine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like hydroxide ions replace functional groups in the compound.

Common reagents and conditions used in these reactions include solvents like methanol and ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(alpha-L-Threofuranosyl)thymine has several scientific research applications:

Comparison with Similar Compounds

1-(alpha-L-Threofuranosyl)thymine is unique among nucleoside analogs due to its specific structure and mechanism of action. Similar compounds include:

These compounds share structural similarities but differ in their specific biological activities and applications.

Properties

Molecular Formula

C9H12N2O5

Molecular Weight

228.20 g/mol

IUPAC Name

1-[(2R,3S)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C9H12N2O5/c1-4-2-11(9(15)10-7(4)14)8-6(13)5(12)3-16-8/h2,5-6,8,12-13H,3H2,1H3,(H,10,14,15)/t5?,6-,8+/m0/s1

InChI Key

ILPQVLSHRQDSNB-KVWYPCGYSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@H](C(CO2)O)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(CO2)O)O

Origin of Product

United States

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